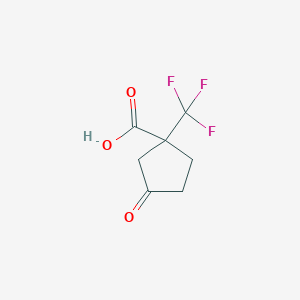

Cyclopentanecarboxylic acid, 3-oxo-1-(trifluoromethyl)-

CAS No.:

Cat. No.: VC18112663

Molecular Formula: C7H7F3O3

Molecular Weight: 196.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7F3O3 |

|---|---|

| Molecular Weight | 196.12 g/mol |

| IUPAC Name | 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C7H7F3O3/c8-7(9,10)6(5(12)13)2-1-4(11)3-6/h1-3H2,(H,12,13) |

| Standard InChI Key | SRSVWQYZKQZJEQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CC1=O)(C(=O)O)C(F)(F)F |

Introduction

Structural Analysis and Molecular Properties

Molecular Architecture

The compound features a cyclopentane ring substituted at the 1-position with a trifluoromethyl (-CF₃) group and at the 3-position with a ketone (C=O). A carboxylic acid (-COOH) group is appended to the cyclopentane backbone, contributing to its polar character. The trifluoromethyl group enhances lipophilicity, a property critical for membrane permeability in bioactive molecules.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇F₃O₃ |

| Molecular Weight | 196.12 g/mol |

| Functional Groups | Carboxylic acid, ketone, trifluoromethyl |

| CAS Number | Not explicitly listed |

Synthesis Pathways

Primary Synthesis Route

The compound is synthesized via a two-step process:

-

Trifluoromethylation: Cyclopentanone reacts with trifluoromethyl iodide (CF₃I) under radical or nucleophilic conditions to introduce the -CF₃ group.

-

Oxidation: The resulting intermediate undergoes oxidation to install the carboxylic acid functionality.

Table 2: Synthetic Comparison with Related Compounds

| Compound | Synthesis Steps | Molecular Weight (g/mol) |

|---|---|---|

| 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid | Direct trifluoromethylation of cyclopentane | 182.14 |

| Methyl (S)-3-oxocyclopentane-1-carboxylate | Esterification of 3-oxocyclopentanecarboxylic acid | 142.15 |

Challenges in Synthesis

Chemical Reactivity and Functional Transformations

Carboxylic Acid Derivatives

The carboxylic acid group participates in classic reactions:

-

Esterification: Reaction with alcohols forms esters, as seen in methyl ester derivatives .

-

Amide Formation: Condensation with amines yields amides, potential precursors for peptidomimetics.

Ketone Reactivity

The ketone at the 3-position undergoes nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., NaBH₄) to form secondary alcohols or alkanes, respectively. Such transformations expand utility in synthesizing polyfunctional molecules.

Trifluoromethyl Group Effects

The -CF₃ group’s electron-withdrawing nature stabilizes adjacent carbocations and influences resonance structures, directing electrophilic substitution reactions. Its hydrophobicity also improves bioavailability in drug candidates.

Applications in Pharmaceutical and Organic Chemistry

Intermediate in Drug Synthesis

The compound’s trifluoromethyl and ketone groups make it a versatile building block for:

-

Antiviral Agents: Fluorinated analogs often exhibit enhanced metabolic stability.

-

Anti-Inflammatory Drugs: Ketone moieties can be modified into heterocyclic scaffolds.

Role in Material Science

Its lipophilicity aids in designing surfactants and coatings, where controlled solubility is paramount.

Comparative Analysis with Structural Analogs

1-(Trifluoromethyl)cyclopentane-1-carboxylic Acid

Lacking the 3-keto group, this analog (MW 182.14 g/mol) shows reduced reactivity toward nucleophiles but retains utility in simpler synthetic routes.

3-Oxocyclopentanecarboxylic Acid

The non-fluorinated parent compound (C₆H₈O₃, MW 128.13 g/mol) serves as a precursor for ester derivatives but lacks the bioavailability enhancements conferred by -CF₃ .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The NIST database reports strong absorption bands for 3-oxocyclopentanecarboxylic acid at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O-H stretch), patterns likely shared by the trifluoromethyl derivative .

Nuclear Magnetic Resonance (NMR)

While specific data for the title compound are unavailable, analogs such as methyl esters show distinct ¹⁹F NMR signals near -60 ppm for -CF₃ groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume